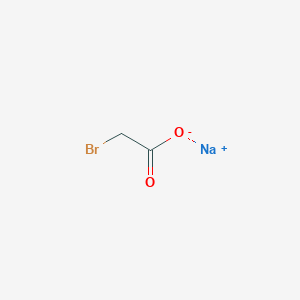

Sodium bromoacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

1068-52-6 |

|---|---|

Molecular Formula |

C2H3BrNaO2 |

Molecular Weight |

161.94 g/mol |

IUPAC Name |

sodium;2-bromoacetate |

InChI |

InChI=1S/C2H3BrO2.Na/c3-1-2(4)5;/h1H2,(H,4,5); |

InChI Key |

QKRAOTCLMXZGQF-UHFFFAOYSA-N |

SMILES |

C(C(=O)[O-])Br.[Na+] |

Isomeric SMILES |

C(C(=O)[O-])Br.[Na+] |

Canonical SMILES |

C(C(=O)O)Br.[Na] |

Other CAS No. |

1068-52-6 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Sodium Bromoacetate from Bromoacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of sodium bromoacetate, a crucial reagent in various organic syntheses, particularly in the pharmaceutical and agrochemical industries. The primary route to this compound is through the neutralization of bromoacetic acid. This document details the experimental protocols for this conversion using different sodium bases, presents quantitative data in a structured format, and illustrates the experimental workflow.

Core Synthesis Pathway: Neutralization of Bromoacetic Acid

The fundamental chemical transformation for the synthesis of this compound is an acid-base neutralization reaction. In this process, the acidic carboxylic acid group of bromoacetic acid reacts with a sodium-containing base to form the corresponding sodium salt (this compound) and a byproduct, which varies depending on the base employed.

The general reaction is as follows:

BrCH₂COOH + Na⁺B⁻ → BrCH₂COONa + HB

Where B⁻ represents the basic anion.

Experimental Protocols

Detailed methodologies for the synthesis of this compound using three common sodium bases are presented below.

2.1. Synthesis using Sodium Hydroxide (NaOH)

This protocol is adapted from procedures for quenching bromoacetic acid, which involves its complete conversion to the sodium salt.

-

Materials:

-

Bromoacetic acid (BrCH₂COOH)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Reaction flask

-

pH indicator paper or pH meter

-

-

Procedure:

-

Prepare a 1 M aqueous solution of sodium hydroxide.

-

Dissolve a known quantity of bromoacetic acid in a minimal amount of deionized water in a reaction flask equipped with a magnetic stir bar.

-

Cool the reaction flask to 0 °C using an ice bath.

-

Slowly add 1.0 to 1.1 molar equivalents of the 1 M sodium hydroxide solution to the bromoacetic acid solution with continuous stirring. The use of a slight excess of bromoacetic acid can be employed to ensure all the base reacts, or a slight excess of base can be used with subsequent neutralization. For complete neutralization, the base should be added until the pH of the solution is neutral (pH 7).[1]

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-2 hours to ensure the reaction goes to completion.[1]

-

The resulting aqueous solution contains this compound. The salt can be isolated by removal of the water under reduced pressure (e.g., using a rotary evaporator).

-

2.2. Synthesis using Sodium Carbonate (Na₂CO₃)

This method offers an alternative to strong bases like sodium hydroxide.

-

Materials:

-

Bromoacetic acid (BrCH₂COOH)

-

Sodium carbonate (Na₂CO₃)

-

Deionized water

-

Magnetic stirrer and stir bar

-

Reaction flask

-

-

Procedure:

-

Dissolve a known quantity of bromoacetic acid in deionized water in a reaction flask.

-

In a separate container, prepare a solution of sodium carbonate in water.

-

Based on the stoichiometry of the reaction (2 moles of bromoacetic acid react with 1 mole of sodium carbonate), slowly add the sodium carbonate solution to the bromoacetic acid solution with vigorous stirring. Note that this reaction will produce carbon dioxide gas, so addition must be controlled to avoid excessive foaming.

-

Continue stirring at room temperature until the cessation of gas evolution, which indicates the completion of the reaction.

-

The resulting aqueous solution of this compound can then be used directly or concentrated to isolate the solid salt.

-

2.3. Synthesis using Sodium Bicarbonate (NaHCO₃)

Sodium bicarbonate is a milder base that can also be used for the neutralization of bromoacetic acid.

-

Materials:

-

Bromoacetic acid (BrCH₂COOH)

-

Sodium bicarbonate (NaHCO₃)

-

Deionized water

-

Magnetic stirrer and stir bar

-

Reaction flask

-

-

Procedure:

-

Dissolve a known quantity of bromoacetic acid in deionized water in a reaction flask.

-

The reaction stoichiometry is 1:1. Slowly add solid sodium bicarbonate or a saturated aqueous solution of sodium bicarbonate to the bromoacetic acid solution with vigorous stirring.

-

Control the rate of addition to manage the effervescence of carbon dioxide gas.

-

Continue stirring at room temperature until gas evolution ceases.

-

The product is an aqueous solution of this compound.

-

Data Presentation

For accurate and reproducible synthesis, the molar quantities of reactants are crucial.

Table 1: Molar Masses of Reactants

| Compound | Chemical Formula | Molar Mass ( g/mol ) |

| Bromoacetic Acid | BrCH₂COOH | 138.95 |

| Sodium Hydroxide | NaOH | 40.00 |

| Sodium Carbonate | Na₂CO₃ | 105.99 |

| Sodium Bicarbonate | NaHCO₃ | 84.01 |

Table 2: Comparison of Synthesis Parameters

| Parameter | Sodium Hydroxide (NaOH) | Sodium Carbonate (Na₂CO₃) | Sodium Bicarbonate (NaHCO₃) |

| Molar Ratio (Base:Acid) | 1:1 | 1:2 | 1:1 |

| Reaction Temperature | 0 °C to Room Temperature | Room Temperature | Room Temperature |

| Reaction Byproduct | Water (H₂O) | Water (H₂O), Carbon Dioxide (CO₂) | Water (H₂O), Carbon Dioxide (CO₂) |

| Key Considerations | Exothermic reaction, requires cooling. | Effervescence of CO₂. | Effervescence of CO₂. |

Purification of this compound

The primary product of the synthesis is an aqueous solution of this compound. To obtain the solid product, the water is typically removed under reduced pressure using a rotary evaporator. The resulting solid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, if necessary, to remove any unreacted starting materials or side products. The purity of the final product can be assessed by techniques such as NMR spectroscopy or melting point determination.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from bromoacetic acid.

Caption: Workflow for the synthesis of this compound.

References

sodium bromoacetate chemical properties and structure

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of sodium bromoacetate, a versatile reagent in organic synthesis.

Core Chemical Properties

This compound is a white crystalline solid that is highly soluble in water[1]. It is an important raw material and intermediate used in various fields, including organic synthesis, agrochemicals, pharmaceuticals, and dyestuffs[2].

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

|---|---|---|

| Molecular Formula | C₂H₂BrNaO₂ | [1][3][4][5][6] |

| Molecular Weight | ~160.93 g/mol | [3][7][8] |

| Appearance | White crystalline solid | [1] |

| Melting Point | >300°C | [1] |

| Solubility | Soluble in water | [1][5] |

| Odor | Pungent |[1] |

Table 2: Chemical Structure Identifiers

| Identifier | Value | References |

|---|---|---|

| CAS Number | 1068-52-6 | [2][3][7][8] |

| IUPAC Name | sodium 2-bromoacetate | [3] |

| SMILES | C(C(=O)[O-])Br.[Na+] | [5] |

| InChI | InChI=1S/C2H3BrO2.Na/c3-1-2(4)5;/h1H2,(H,4,5);/q;+1/p-1 | [3][4][5] |

| InChIKey | SESSOVUNEZQNBV-UHFFFAOYSA-M |[3][4][5][7] |

Chemical Structure

The structure of this compound consists of a sodium cation (Na⁺) ionically bonded to the carboxylate group of a bromoacetate anion (BrCH₂COO⁻).

Caption: Chemical structure of this compound.

Reactivity and Applications

This compound serves as a key reagent in organic synthesis, primarily as a brominating agent to introduce bromine atoms into molecules[1]. Its reactivity stems from the presence of the bromoacetyl group, making it a valuable building block for more complex organic compounds such as pyruvic acid and various acetate derivatives[1].

In the field of drug development, bromoacetophenones, which can be synthesized using this compound, are recognized as important pharmaceutical intermediates[9]. The compound's utility is also demonstrated in Sₙ2 reactions, for instance, in its reaction with aliphatic carboxylate ions[10].

Experimental Protocols

Synthesis of Bromoacetic Acid from Chloroacetic Acid and Potassium Bromide

A common method for preparing bromoacetic acid, the parent acid of this compound, involves the reaction of chloroacetic acid with a bromide salt in the presence of sulfuric acid. This protocol is adapted from a patented industrial process[11].

Materials:

-

Chloroacetic acid (0.5 mol)

-

Potassium bromide (0.65 mol)

-

Sulfuric acid (0.65 mol)

-

Water (50 ml)

-

Four-necked flask (500 ml) equipped with a stirrer, thermometer, and dropping funnel.

Procedure:

-

Charge the four-necked flask with chloroacetic acid (0.5 mol), potassium bromide (0.65 mol), and 50 ml of water[11].

-

Stir the mixture vigorously.

-

Slowly add sulfuric acid (0.65 mol) dropwise to the mixture, ensuring the internal temperature is maintained below 55°C[11].

-

After the addition is complete, heat the reaction mixture in an oil bath to 100-125°C[11].

-

Blow air into the mixture to facilitate the removal of water[11].

-

Once the reaction is complete, filter the resulting potassium hydrogen sulfate and wash it with acetone[11].

-

Condense the filtrate and washings to obtain crystals of bromoacetic acid[11]. The reported yield for this step is 98.2%[11].

-

To obtain this compound, the resulting bromoacetic acid can be neutralized with an equimolar amount of a sodium base, such as sodium hydroxide or sodium carbonate, in a suitable solvent.

Caption: General workflow for bromoacetic acid synthesis.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling to avoid exposure.

GHS Hazard Statements:

-

H301: Toxic if swallowed[3].

Precautionary Measures:

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Use only in a well-ventilated area[13][14]. Do not eat, drink, or smoke when using this product[13][15].

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection[1][13][14]. In case of inadequate ventilation, wear respiratory protection[14].

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances[13]. Keep containers tightly closed when not in use[13]. Store locked up[16].

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice[13][16]. If on skin, wash off immediately with plenty of water[13][16]. If inhaled, remove to fresh air[13][16]. If swallowed, call a poison center or doctor immediately and rinse mouth[15][16]. Do NOT induce vomiting[13][16].

References

- 1. chembk.com [chembk.com]

- 2. This compound | 1068-52-6 [chemicalbook.com]

- 3. This compound | C2H2BrNaO2 | CID 23675628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Wikidata [wikidata.org]

- 5. Page loading... [guidechem.com]

- 6. This compound, 98% | Fisher Scientific [fishersci.ca]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. scbt.com [scbt.com]

- 9. researchgate.net [researchgate.net]

- 10. ias.ac.in [ias.ac.in]

- 11. US4123443A - Process for the preparation of bromoacetic acid and esters thereof - Google Patents [patents.google.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. aksci.com [aksci.com]

- 14. synquestlabs.com [synquestlabs.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to Sodium Bromoacetate (CAS Number: 1068-52-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium bromoacetate (CAS: 1068-52-6) is the sodium salt of bromoacetic acid. It is a versatile and highly reactive chemical compound widely utilized as an alkylating agent in organic synthesis. Its utility is particularly pronounced in the pharmaceutical, agrochemical, and dye industries. This technical guide provides a comprehensive overview of the chemical and physical properties, key applications in research and development, and relevant experimental protocols for this compound.

Physicochemical Properties and Safety Data

This compound is a white to off-white crystalline solid that is soluble in water.[1] A summary of its key quantitative data is presented in Table 1. As a reactive alkylating agent, this compound is classified as toxic if swallowed and causes skin and eye irritation.[1][2] Appropriate personal protective equipment, including gloves, and eye protection, should be used when handling this compound.

Table 1: Quantitative Data for this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₂H₂BrNaO₂ | [3] |

| Molecular Weight | 160.93 g/mol | [3] |

| CAS Number | 1068-52-6 | [3] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | >300 °C | [1] |

| Solubility | Soluble in water | [1] |

| pKa of Bromoacetic Acid | 2.89 | [4] |

| Oral LD50 (Rat) of Sodium Bromide | 3500 - 7000 mg/kg | [5] |

Core Applications in Research and Development

The primary utility of this compound lies in its function as a potent alkylating agent, specifically for the carboxymethylation of nucleophiles. This reactivity is harnessed in various fields, from the synthesis of complex organic molecules to the modification of biological macromolecules.

Organic Synthesis

In organic chemistry, this compound is a key reagent for the introduction of a carboxymethyl group onto a variety of substrates. The bromoacetate anion serves as a strong nucleophile in SN2 reactions, readily displacing leaving groups to form new carbon-carbon, carbon-oxygen, carbon-sulfur, and carbon-nitrogen bonds.

A notable example of a similar bromoacetate derivative in pharmaceutical synthesis is the use of ethyl bromoacetate in the production of Fenspiride , an oxazolidinone spiro compound with bronchodilator and anti-inflammatory effects.[6] In one synthetic route, ethyl bromoacetate participates in a Reformatsky reaction, a key step in the formation of the drug's core structure.[6]

Biochemical Research and Drug Development

The alkylating nature of this compound makes it a valuable tool in biochemical and pharmaceutical research, primarily for the modification of proteins.

This compound is particularly effective in alkylating the sulfhydryl groups of cysteine residues in proteins. This modification is crucial in proteomics for several reasons:

-

Preventing Disulfide Bond Formation: After the reduction of disulfide bonds, alkylation of the resulting free thiols prevents their re-oxidation, ensuring that the protein remains in a denatured, linear state. This is essential for effective enzymatic digestion and subsequent analysis by mass spectrometry.

-

Introducing a Carboxymethyl Group: The addition of a carboxymethyl group to cysteine residues alters their chemical properties, which can be useful for studying protein structure and function.

By alkylating key amino acid residues in the active site of an enzyme, this compound can act as an irreversible inhibitor. Cysteine residues are common targets due to the high nucleophilicity of the thiolate anion.

A well-studied example of enzyme inhibition by a similar haloacetate is the inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) by iodoacetate.[7] GAPDH has a critical cysteine residue in its active site that is susceptible to alkylation, leading to the inactivation of the enzyme and the inhibition of glycolysis.[7] Due to its similar chemical reactivity, this compound is expected to inhibit GAPDH and other cysteine-dependent enzymes through a similar mechanism.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound and related compounds.

General Procedure for Alkylation in Organic Synthesis

This protocol describes a general procedure for the alkylation of a nucleophile using a bromoacetate derivative, inspired by syntheses such as that of fenspiride intermediates.

Workflow for a Typical Alkylation Reaction

Caption: General workflow for an alkylation reaction using a bromoacetate reagent.

-

Reaction Setup: To a solution of the nucleophilic substrate in a suitable aprotic solvent (e.g., DMF, THF, or acetonitrile), add an appropriate base (e.g., sodium hydride, potassium carbonate, or a non-nucleophilic organic base) to deprotonate the nucleophile.

-

Addition of Alkylating Agent: Slowly add a solution of this compound (or a bromoacetate ester) in the same solvent to the reaction mixture at a controlled temperature (often starting at 0 °C).

-

Reaction: Allow the reaction to stir at room temperature or with heating, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography, recrystallization, or distillation.

In-Solution Protein Alkylation for Mass Spectrometry

This protocol is adapted for the alkylation of cysteine residues in proteins prior to enzymatic digestion and mass spectrometry analysis.

Workflow for In-Solution Protein Alkylation

Caption: Standard workflow for the preparation of protein samples for mass spectrometry.

-

Denaturation and Reduction: Denature the protein sample in a buffer containing a chaotropic agent like 8 M urea or a detergent such as SDS. Reduce the disulfide bonds by adding dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) and incubating at an appropriate temperature (e.g., 37-56 °C) for 1 hour.

-

Alkylation: Add a solution of this compound to the protein solution to a final concentration of 20-50 mM. Incubate in the dark at room temperature for 30-60 minutes.

-

Quenching: Quench the alkylation reaction by adding an excess of DTT or another thiol-containing reagent.

-

Buffer Exchange and Digestion: Remove the denaturant and other reagents by buffer exchange or dialysis. Digest the alkylated protein with a protease such as trypsin overnight at 37 °C.

-

Sample Preparation for MS: Acidify the peptide solution with formic acid and desalt using a C18 solid-phase extraction column before analysis by LC-MS/MS.

Signaling Pathways and Cellular Effects

As a potent alkylating agent, this compound can induce cellular stress through the covalent modification of biomolecules, including proteins and DNA. This cellular stress can, in turn, activate several key signaling pathways that govern cell fate decisions such as cell cycle arrest, DNA repair, and apoptosis.

p53 Signaling Pathway in Response to Cellular Stress

Cellular stress, including that induced by alkylating agents, is a potent activator of the p53 tumor suppressor protein.[5][8] Upon activation, p53 can halt the cell cycle to allow for DNA repair or, if the damage is too severe, initiate apoptosis.

p53 Activation by Cellular Stress

Caption: A simplified model of the p53 signaling pathway activated by cellular stress.

NF-κB Signaling in Response to DNA Damage

DNA damage, a potential consequence of alkylation by this compound, can activate the NF-κB signaling pathway.[9][10] This pathway plays a critical role in inflammation, immunity, and cell survival.

NF-κB Activation by DNA Damage

Caption: The DNA damage-induced NF-κB signaling cascade.

MAPK Signaling in Response to Cellular Stress

The Mitogen-Activated Protein Kinase (MAPK) pathways are key signaling cascades that respond to a wide variety of extracellular and intracellular stimuli, including cellular stress from alkylating agents.[11][12] These pathways regulate processes such as cell proliferation, differentiation, and apoptosis.

MAPK Activation by Cellular Stress

Caption: A generalized overview of the MAPK signaling pathway triggered by stress.

Conclusion

This compound is a valuable and versatile reagent in both synthetic chemistry and biochemical research. Its utility as a potent alkylating agent for carboxymethylation reactions makes it an important building block in the synthesis of pharmaceuticals and other complex organic molecules. In the context of drug development and proteomics, its ability to selectively modify cysteine residues allows for its use in protein characterization and as a potential enzyme inhibitor. A thorough understanding of its reactivity, handling requirements, and its effects on cellular pathways is essential for its safe and effective use in a research setting.

References

- 1. p53 - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C2H2BrNaO2 | CID 23675628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Bromoacetic Acid | C2H3BrO2 | CID 6227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Dial 9-1-1 for p53: Mechanisms of p53 Activation by Cellular Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. p53 Family and Cellular Stress Responses in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DNA damage-dependent NF-κB activation: NEMO turns nuclear signaling inside out - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DNA damage-induced nuclear factor-kappa B activation and its roles in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Interplay between the DNA Damage Response (DDR) Network and the Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activation and Function of the MAPKs and Their Substrates, the MAPK-Activated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Sodium Bromoacetate for Researchers and Drug Development Professionals

Introduction

Sodium bromoacetate is a halogenated organic salt that serves as a pivotal reagent in various biochemical and pharmaceutical applications. Its utility is primarily derived from the reactivity of the bromoacetyl group, which is a potent electrophile, making it an excellent alkylating agent. This guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and key applications in research and drug development, with a focus on its role in modifying biological macromolecules.

Chemical and Physical Properties

This compound is the sodium salt of bromoacetic acid. It is a white, crystalline solid that is readily soluble in water.[1] The key properties of this compound and its parent acid are summarized below.

Table 1: Physicochemical Properties of this compound and Bromoacetic Acid

| Property | This compound | Bromoacetic Acid | Reference(s) |

| Chemical Formula | C₂H₂BrNaO₂ | C₂H₃BrO₂ | [2][3] |

| Molecular Weight | 160.93 g/mol | 138.95 g/mol | [2][3] |

| Appearance | White crystalline solid | Colorless crystals | [4] |

| Melting Point | >300°C | 49-51°C | [2] |

| Solubility in Water | High | 175 g/100 mL at 25°C | [1][4] |

| pKa (of Bromoacetic Acid) | N/A | ~2.89 | [4] |

Synthesis and Preparation

This compound is typically prepared by the neutralization of bromoacetic acid with a sodium base. Bromoacetic acid itself can be synthesized via the bromination of acetic acid.

Experimental Protocol: Synthesis of Bromoacetic Acid via Hell-Volhard-Zelinsky Reaction

Materials:

-

Glacial Acetic Acid

-

Bromine

-

Red Phosphorus (catalyst)

Procedure:

-

A mixture of glacial acetic acid and a catalytic amount of red phosphorus is placed in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

The mixture is heated to boiling.

-

Bromine is added dropwise from the dropping funnel. The reaction is initiated, and the color of bromine disappears.

-

The remainder of the bromine is added at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is refluxed until the color of bromine has discharged.

-

The crude bromoacetic acid is then purified by distillation under reduced pressure.

Experimental Protocol: Preparation of this compound

Materials:

-

Bromoacetic Acid

-

Sodium Hydroxide (NaOH), 1 M aqueous solution

-

Deionized Water

-

pH meter or litmus paper

Procedure:

-

Dissolve a known quantity of bromoacetic acid in a minimal amount of deionized water in a beaker placed in an ice bath to control the exothermic reaction.

-

Slowly add a 1 M aqueous solution of sodium hydroxide dropwise while continuously stirring the bromoacetic acid solution.

-

Monitor the pH of the solution. Continue adding NaOH until the pH of the solution reaches neutral (pH ~7.0).

-

The resulting aqueous solution of this compound can be used directly for subsequent applications or the solid can be obtained by careful removal of water under reduced pressure.

Applications in Research and Drug Development

This compound's primary utility stems from its ability to act as an alkylating agent, particularly targeting nucleophilic residues in proteins. This reactivity is harnessed in various applications within proteomics, enzyme inhibition studies, and the synthesis of pharmaceutical intermediates.

Protein Alkylation

This compound and its parent acid are widely used to alkylate sulfhydryl groups of cysteine residues in proteins. This modification is crucial in proteomics for preventing the reformation of disulfide bonds after reduction, ensuring proteins remain in a denatured state for enzymatic digestion and subsequent analysis by mass spectrometry.

Materials:

-

Protein sample in a suitable buffer (e.g., 50 mM ammonium bicarbonate)

-

Dithiothreitol (DTT) solution (for reduction)

-

This compound solution (e.g., 55 mM in buffer)

-

Quenching reagent (e.g., excess DTT)

Procedure:

-

Reduction: To the protein solution, add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes to reduce disulfide bonds.

-

Cooling: Allow the sample to cool to room temperature.

-

Alkylation: Add this compound solution to a final concentration of 25-55 mM. Incubate in the dark at room temperature for 30 minutes.

-

Quenching: Quench the alkylation reaction by adding DTT to a final concentration of 20 mM. Incubate for 15 minutes at room temperature to consume any excess bromoacetate.

-

The alkylated protein sample is now ready for downstream processing, such as enzymatic digestion.

Enzyme Inhibition

Bromoacetate acts as an inhibitor for certain enzymes by alkylating key amino acid residues in the active site. For instance, it has been shown to inhibit acid phosphatase by reacting with a critical histidine residue.[5] This irreversible modification of the active site leads to a loss of catalytic activity. The reactivity of bromoacetate is not limited to cysteine and histidine; it can also react with methionine residues.[6]

The process of identifying and characterizing an enzyme inhibitor like this compound can be visualized as a logical workflow.

Role in Pharmaceutical Synthesis

As an alkylating agent, this compound is a valuable building block in organic synthesis for the pharmaceutical industry.[4][7] It can be used to introduce a carboxymethyl group onto various nucleophiles. This is particularly useful in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). For example, bromoacetyl-modified peptides are used in the preparation of peptide-protein conjugates and cyclic peptides, which are classes of therapeutic agents.[8] The bromoacetyl group can selectively react with a sulfhydryl group from a cysteine residue to form a stable thioether linkage.

Many alkylating agents are used as anticancer drugs. They exert their cytotoxic effects by forming covalent bonds with DNA, which inhibits DNA replication and transcription, ultimately leading to cell death. While this compound itself is not a frontline anticancer drug, understanding the general mechanism of alkylating agents provides context for its potential application in developing new therapeutic strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C2H2BrNaO2 | CID 23675628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 98% | CymitQuimica [cymitquimica.com]

- 5. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Concurrent bromoacetate reaction at histidine and methionine residues in ribonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of Sodium Bromoacetate in Water and Organic Solvents

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of sodium bromoacetate. Recognizing the current scarcity of publicly available quantitative solubility data for this compound, this document focuses on providing a robust experimental framework for researchers to determine these values. The guide outlines a standard methodology for solubility determination and presents the expected solubility trends based on the physicochemical properties of this compound.

Physicochemical Properties and Expected Solubility

This compound (C₂H₂BrNaO₂) is the sodium salt of bromoacetic acid. As an ionic salt, it is anticipated to be readily soluble in polar solvents, most notably water, and to exhibit low solubility in non-polar organic solvents. This is due to the principle of "like dissolves like," where the polar nature of the solute favorably interacts with the polar molecules of the solvent.[1][2][3]

Table 1: Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Water | 25 | Data not available | Data not available |

| Methanol | 25 | Data not available | Data not available |

| Ethanol | 25 | Data not available | Data not available |

| Acetone | 25 | Data not available | Data not available |

| Dichloromethane | 25 | Data not available | Data not available |

| Hexane | 25 | Data not available | Data not available |

Note: Extensive literature searches did not yield specific quantitative solubility data for this compound. The following experimental protocol is provided to enable researchers to generate this data.

Experimental Protocol for Solubility Determination

The following protocol details the isothermal shake-flask method, a widely accepted technique for determining the solubility of a solid in a liquid.

2.1. Materials

-

This compound (purity ≥ 98%)

-

Solvents of interest (e.g., deionized water, methanol, ethanol, acetone, dichloromethane, hexane), analytical grade

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker bath or incubator

-

Calibrated thermometer or temperature probe

-

Volumetric flasks

-

Pipettes

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Vials with screw caps

-

Drying oven

2.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation. This ensures that the dissolution process has reached equilibrium.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to prevent precipitation.

-

Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Record the exact volume of the filtered saturated solution.

-

Evaporate the solvent from the volumetric flask using a gentle stream of nitrogen or by placing it in a drying oven at a temperature below the decomposition point of this compound.

-

Once the solvent is completely evaporated, cool the flask to room temperature in a desiccator and weigh it.

-

The mass of the dissolved this compound is the difference between the final and initial weights of the flask.

-

2.3. Data Analysis

-

Calculate Solubility in g/100 mL:

-

Solubility ( g/100 mL) = (Mass of dissolved this compound (g) / Volume of filtered solution (mL)) * 100

-

-

Calculate Solubility in mol/L:

-

First, determine the molar mass of this compound (160.93 g/mol ).

-

Solubility (mol/L) = Mass of dissolved this compound (g) / (Molar mass of this compound ( g/mol ) * Volume of filtered solution (L))

-

Visualizing Experimental and Logical Frameworks

Diagram 1: Experimental Workflow for Solubility Determination

Caption: A flowchart of the isothermal shake-flask method for determining solubility.

Diagram 2: this compound Solubility Principles

Caption: Relationship between solute/solvent polarity and solubility.

References

An In-depth Technical Guide to the Reactivity of Sodium Bromoacetate with Nucleophiles

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium bromoacetate is a versatile reagent extensively utilized in organic synthesis, particularly for the alkylation of nucleophiles. Its utility stems from the electrophilic nature of the α-carbon, which is susceptible to attack by a wide range of nucleophilic species. This technical guide provides a comprehensive overview of the core principles governing the reactivity of this compound. It details the prevalent S(_N)2 reaction mechanism, presents quantitative kinetic data for its reactions with various nucleophiles, outlines detailed experimental protocols for kinetic analysis, and illustrates key concepts through structured diagrams. This document serves as a critical resource for professionals engaged in chemical synthesis and drug development, enabling a deeper understanding and more effective application of this important building block.

Core Reactivity and Mechanism

This compound (BrCH(_2)COONa) is an α-halo carboxylate salt. Its primary mode of reactivity involves the nucleophilic substitution at the α-carbon (the carbon atom adjacent to the carboxylate group). The bromine atom, being a good leaving group, and the electron-withdrawing effect of the adjacent carboxylate group, render the α-carbon electrophilic and thus susceptible to attack.

The reaction with nucleophiles predominantly proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism .[1][2] This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (a "backside attack").[1][3] As the bond between the nucleophile and the carbon forms, the bond between the carbon and the bromine atom simultaneously breaks.[2] This process involves a high-energy transition state where the central carbon atom is transiently bonded to both the incoming nucleophile and the departing leaving group.[4] The reaction rate is dependent on the concentration of both the this compound and the nucleophile, exhibiting second-order kinetics.[1][5]

References

Theoretical Insights into the Reaction Mechanisms of Sodium Bromoacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium bromoacetate (BrCH₂COONa) and its corresponding bromoacetate anion are important intermediates in organic synthesis, particularly in the pharmaceutical industry for the alkylation of various nucleophiles. Understanding the underlying reaction mechanisms at a molecular level is crucial for optimizing reaction conditions, predicting outcomes, and designing novel synthetic routes. This technical guide provides an in-depth overview of the theoretical studies concerning the reaction mechanisms of bromoacetate, primarily focusing on the bimolecular nucleophilic substitution (SN2) pathway. Drawing upon computational chemistry studies of bromoacetate and analogous α-halo esters, this document details the energetic profiles, transition state geometries, and the influence of solvents on these reactions.

The primary reaction mechanism for bromoacetate with a nucleophile (Nu⁻) is the SN2 reaction. This is a single-step process where the nucleophile attacks the electrophilic α-carbon, and the bromide ion leaves simultaneously. Theoretical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the finer details of this concerted mechanism.

Core Reaction Pathway: The SN2 Mechanism

The reaction of the bromoacetate anion with a nucleophile, such as the hydroxide ion, proceeds via a backside attack on the α-carbon, leading to an inversion of stereochemistry if the carbon were chiral. The process involves a transition state where the nucleophile-carbon bond is partially formed, and the carbon-bromine bond is partially broken.

Quantitative Data from Theoretical Studies

While specific theoretical data for the reaction of the this compound anion is not extensively published, studies on analogous SN2 reactions provide valuable quantitative insights. The data presented below is for a model SN2 reaction between methyl bromide (CH₃Br) and cyanide (CN⁻), which serves as an illustrative example of the type of information obtained from computational studies. These values highlight the key energetic features of an SN2 reaction profile.

| Reacting System | Method/Basis Set | Solvent Model | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) | Key Transition State Bond Distances (Å) |

| CH₃Br + CN⁻ | MO Calculation | Aqueous | 10.6[1] | -42.5[1] | C-Br: Elongated, C-C: Forming[1] |

| CH₃Cl + Br⁻ | B3LYP/6-31+G | Cyclohexane | 11.1[2] | Not Reported | Not Reported |

| CH₃Cl + Br⁻ | B3LYP/6-31+G | Acetonitrile | 14.3[2] | Not Reported | Not Reported |

Note: The data for CH₃Br + CN⁻ is from a molecular orbital calculation and serves as a representative example of an SN2 reaction profile.[1] The data for CH₃Cl + Br⁻ is from a DFT study and illustrates the effect of solvent polarity on the activation energy.[2]

Detailed Methodologies: A Computational Protocol

The theoretical investigation of the reaction mechanism of bromoacetate with a nucleophile typically involves a series of computational steps to model the reaction in the gas phase and in solution.

Geometry Optimization of Reactants and Products

The first step is to determine the lowest energy structures of the reactants (bromoacetate anion and the nucleophile) and the products. This is achieved through geometry optimization calculations.

-

Level of Theory: A common and reliable method is Density Functional Theory (DFT) with a functional such as B3LYP.[2][3][4][5]

-

Basis Set: A Pople-style basis set like 6-31G(d) or 6-31+G* is often employed to provide a good balance between accuracy and computational cost.[2][4][5]

Transition State Searching

Locating the transition state (TS) is the most critical and challenging part of the computational study. The TS is a first-order saddle point on the potential energy surface.

-

Methods: Synchronous Transit-Guided Quasi-Newton (STQN) methods, such as QST2 or QST3, are commonly used. These methods require the optimized structures of the reactants and products as input.[6]

-

Verification: A true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (the breaking and forming of bonds).[7]

Intrinsic Reaction Coordinate (IRC) Calculation

To confirm that the found transition state connects the reactants and products, an IRC calculation is performed. This traces the minimum energy path downhill from the transition state in both forward and reverse directions.[6][8]

Solvation Effects

Reactions in the laboratory are typically carried out in a solvent. Computational models can account for the solvent's effect on the reaction energetics.

-

Polarizable Continuum Model (PCM): This is an implicit solvation model where the solvent is treated as a continuous dielectric medium. It is a computationally efficient way to model bulk solvent effects.[9][10][11][12]

-

Explicit Solvent Models: For a more detailed understanding of specific solvent-solute interactions, a small number of explicit solvent molecules can be included in the quantum mechanical calculation, often combined with a continuum model for the bulk solvent.

Calculation of Thermodynamic Properties

From the optimized structures and frequency calculations, various thermodynamic properties can be determined, including the Gibbs free energy of activation (ΔG‡) and the Gibbs free energy of reaction (ΔG_rxn). These values provide insights into the reaction kinetics and thermodynamics.

Visualizations of Reaction Pathways and Workflows

Conclusion

Theoretical studies provide a powerful framework for understanding the reaction mechanisms of this compound at a fundamental level. Through the use of computational techniques like Density Functional Theory, it is possible to map out the potential energy surface of the SN2 reaction, characterize the transition state, and quantify the energetic barriers. This information is invaluable for predicting reactivity, understanding the role of solvents, and guiding the development of more efficient and selective synthetic methodologies in drug development and other chemical industries. While direct computational data for this compound itself remains a target for future research, the principles and methodologies outlined in this guide, based on analogous systems, provide a solid foundation for its theoretical investigation.

References

- 1. SN2 reactions [sites.science.oregonstate.edu]

- 2. sciforum.net [sciforum.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. The art of finding transition structures · The DFT Course [thisisntnathan.github.io]

- 7. reddit.com [reddit.com]

- 8. Computational analysis of the mechanism of chemical reactions in terms of reaction phases: hidden intermediates and hidden transition States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Polarizable continuum model - Wikipedia [en.wikipedia.org]

- 10. Group of Prof. Hendrik Zipse | The Polarizable Continuum Model (PCM) [zipse.cup.uni-muenchen.de]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Combining Explicit Quantum Solvent with a Polarizable Continuum Model - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Protein Alkylation Using Sodium Bromoacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein alkylation is a critical step in many proteomics and drug development workflows. The primary goal of alkylation is to irreversibly modify the sulfhydryl groups of cysteine residues, preventing the reformation of disulfide bonds after reduction. This ensures that proteins remain in a denatured, linear state, which is essential for efficient enzymatic digestion and subsequent analysis by mass spectrometry (MS). Sodium bromoacetate is a haloacetyl reagent commonly used for this purpose. It reacts with the nucleophilic thiolate anion of cysteine residues in a bimolecular nucleophilic substitution (SN2) reaction. This application note provides detailed protocols for protein alkylation using this compound and its deuterated analog, which is particularly useful for quantitative proteomics studies.

Principle of this compound Alkylation

This compound alkylates the sulfhydryl group (-SH) of cysteine residues. The reaction is most efficient at a slightly alkaline pH (typically 7.5-8.5), where the thiol group is deprotonated to the more nucleophilic thiolate anion (-S⁻). The carboxylate group of the bromoacetate modifies the cysteine, resulting in a carboxymethyl-cysteine residue. This modification is stable and prevents the re-oxidation of cysteines to form disulfide bridges. In quantitative proteomics, deuterated bromoacetic acid can be used to introduce a stable isotope label, allowing for the relative quantification of proteins between different samples by mass spectrometry.[1][2][3]

Data Presentation

Quantitative Parameters for Bromoacetic Acid Alkylation

The use of bromoacetic acid and its deuterated form allows for the precise determination of mass modifications on cysteine residues, which is fundamental for mass spectrometry-based protein identification and quantification.

| Parameter | Value (Bromoacetic acid) | Value (Bromoacetic acid-d2) | Notes |

| Alkylating Reagent | BrCH₂COOH | BrCD₂COOH | The deuterated form is used for heavy labeling in quantitative proteomics. |

| Target Residue | Cysteine (-SH) | Cysteine (-SH) | Reacts with the sulfhydryl group. |

| Mass Addition to Cysteine Residue | +58.0055 Da | +60.0182 Da | Corresponds to the addition of a -CH₂COOH or -CD₂COOH group and loss of H from the thiol. |

| Mass Difference per Labeled Cysteine | - | +2.0127 Da | The mass difference between the heavy and light labeled peptides enables relative quantification. |

Comparison of Common Alkylating Agents

This compound is one of several reagents available for protein alkylation. The choice of alkylating agent can impact the efficiency of the reaction and the potential for side reactions. Iodoacetamide is another commonly used haloacetamide. A systematic evaluation of different alkylating agents has shown variations in performance, particularly concerning side reactions with other amino acid residues like methionine.[4][5][6]

| Alkylating Agent | Target Residue(s) | Advantages | Disadvantages |

| This compound / Iodoacetate | Cysteine (primary), Lysine, Histidine, Methionine (side reactions) | Well-established, efficient alkylation of cysteines. | Iodine-containing reagents can lead to non-specific modifications, particularly of methionine.[4] |

| Iodoacetamide | Cysteine (primary), Lysine, Histidine, Methionine (side reactions) | High reactivity and efficiency for cysteine alkylation. | Can cause over-alkylation and modification of other residues at high concentrations or pH.[6] |

| Acrylamide | Cysteine | Good alkylation efficiency with fewer side reactions compared to iodine-containing reagents.[4] | Slower reaction kinetics compared to iodoacetamide. |

| N-ethylmaleimide (NEM) | Cysteine | Highly specific for cysteine residues. | Can introduce a larger mass modification, which may affect peptide fragmentation in MS/MS. |

Experimental Protocols

Two primary protocols are provided: an in-solution protein alkylation protocol for purified proteins or complex protein mixtures, and an in-gel protein alkylation protocol for proteins separated by gel electrophoresis.

In-Solution Protein Alkylation Protocol

This protocol is suitable for the alkylation of proteins in a solution format.[1][7]

Materials:

-

Protein sample in a suitable buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.5)

-

Reducing agent: 200 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) stock solution

-

Alkylating agent: 500 mM this compound stock solution in water (prepare fresh)

-

Quenching solution: 1 M DTT

-

Ammonium bicarbonate (Ambic) solution (50 mM, pH 8.0)

-

Trypsin (proteomics grade)

-

Formic acid

Procedure:

-

Reduction: To your protein sample, add the reducing agent (DTT or TCEP) to a final concentration of 10 mM. Incubate at 56°C for 30-60 minutes.[3]

-

Cooling: Allow the sample to cool to room temperature.

-

Alkylation: Add the freshly prepared this compound solution to a final concentration of 25-55 mM. Incubate in the dark at room temperature for 30 minutes.[1][3]

-

Quenching: Quench the alkylation reaction by adding DTT to a final concentration of 20 mM. Incubate for 15 minutes at room temperature.[1]

-

Buffer Exchange/Dilution: Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.

-

Digestion: Add trypsin at a 1:50 to 1:100 (enzyme:protein) ratio and incubate overnight at 37°C.[1]

-

Acidification: Stop the digestion by adding formic acid to a final concentration of 1%.

-

Desalting: Desalt the peptide mixture using a C18 StageTip or equivalent prior to LC-MS/MS analysis.

In-Gel Protein Alkylation Protocol

This protocol is designed for proteins that have been separated by 1D or 2D gel electrophoresis.[1][8][9]

Materials:

-

Coomassie or silver-stained gel piece containing the protein of interest

-

Destaining solution (e.g., 50% acetonitrile in 50 mM ammonium bicarbonate)

-

Dehydration solution (100% acetonitrile)

-

Reduction solution (10 mM DTT in 100 mM ammonium bicarbonate)

-

Alkylation solution (55 mM this compound in 100 mM ammonium bicarbonate - prepare fresh and protect from light)

-

Wash solution (100 mM ammonium bicarbonate)

-

Trypsin solution (proteomics grade)

-

Extraction buffer (e.g., 50% acetonitrile, 5% formic acid)

Procedure:

-

Excision: Excise the protein band of interest from the gel.

-

Destaining: Destain the gel piece by washing with the destaining solution until the gel is clear.

-

Dehydration: Dehydrate the gel piece with 100% acetonitrile and dry in a vacuum centrifuge.

-

Reduction: Rehydrate the gel piece in the reduction solution and incubate for 45-60 minutes at 56°C.

-

Cooling: Allow the gel piece to cool to room temperature.

-

Alkylation: Remove the reduction solution and add the freshly prepared alkylation solution. Incubate for 30-45 minutes at room temperature in the dark.

-

Washing: Wash the gel piece with the wash solution, followed by dehydration with 100% acetonitrile.

-

Digestion: Rehydrate the gel piece with trypsin solution and incubate overnight at 37°C.

-

Peptide Extraction: Extract the peptides from the gel piece using the extraction buffer.

-

Drying: Dry the extracted peptides in a vacuum centrifuge.

-

Reconstitution: Reconstitute the peptides in a suitable buffer for LC-MS/MS analysis.

Visualizations

Experimental Workflows

Caption: Workflow for in-solution protein alkylation.

Caption: Workflow for in-gel protein alkylation.

Signaling Pathway Application: Redox Regulation of the MAPK Pathway

Protein alkylation with reagents like this compound is a key technique in "redox proteomics," which aims to identify and quantify oxidative modifications of cysteine residues. These modifications can act as molecular switches in signaling pathways. For example, reactive oxygen species (ROS) can transiently oxidize specific cysteine residues in signaling proteins like kinases and phosphatases, thereby modulating their activity. Alkylating agents are used to cap reduced cysteines, allowing for the specific enrichment and identification of those that were originally oxidized. The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that is known to be regulated by redox signaling.[10][11][12][13]

Caption: Redox regulation of the MAPK signaling pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 3. benchchem.com [benchchem.com]

- 4. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In-solution protein digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. bioscience.fi [bioscience.fi]

- 9. Procedure for Reduction and Alkylation | Proteomics Facility - Carver College of Medicine | The University of Iowa [proteomics.medicine.uiowa.edu]

- 10. Redox signaling and the MAP kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A review of redox signaling and the control of MAP kinase pathway in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Redox/ROS regulation of lipopolysaccharide-induced mitogen-activated protein kinase (MAPK) activation and MAPK-mediated TNF-alpha biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mitogen-Activated Protein Kinases and Reactive Oxygen Species: How Can ROS Activate MAPK Pathways? - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Cysteine Modification using Sodium Bromoacetate in Proteomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cysteine residues are unique among amino acids due to the nucleophilic nature of their thiol (-SH) group, making them highly reactive and susceptible to a variety of post-translational modifications (PTMs).[1][2] These modifications play crucial roles in protein structure, function, enzymatic activity, and signaling.[2][3] In proteomics, the study of the entire protein complement of a cell or organism, the modification of cysteine residues is a critical step, particularly for mass spectrometry (MS)-based analysis.[4][5] Alkylation of cysteine residues with reagents like sodium bromoacetate is a fundamental technique to irreversibly block the thiol group, preventing the reformation of disulfide bonds and ensuring proteins remain in a reduced state for accurate analysis.[6][7] This application note provides a detailed overview of the use of this compound for cysteine modification in proteomics, its applications in quantitative proteomics and drug development, and detailed protocols for its implementation.

Principle of Cysteine Alkylation

The modification of cysteine residues with this compound is an alkylation reaction. The process typically follows the reduction of disulfide bonds within a protein using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[6] This reduction step exposes the free thiol groups of cysteine residues. Subsequently, this compound is introduced, and the carboxylate ion of bromoacetate undergoes a nucleophilic substitution reaction (SN2) with the cysteine thiol.[1] The thiol group acts as the nucleophile, attacking the carbon atom bonded to the bromine, which serves as a good leaving group. This results in the formation of a stable thioether bond, effectively capping the cysteine residue. This irreversible modification is crucial for preventing disulfide bond scrambling and ensuring consistent protein digestion and peptide ionization for MS analysis.[8]

Applications in Proteomics and Drug Development

The alkylation of cysteines is a cornerstone of many proteomic workflows, with significant implications for drug discovery and development.[9][10][11][12]

-

Protein Quantitation: By using isotopically labeled versions of alkylating agents, such as deuterated bromoacetic acid, researchers can introduce a specific mass shift to cysteine-containing peptides.[6] This allows for the relative and absolute quantification of proteins between different samples, a technique invaluable for identifying biomarkers of disease or monitoring protein expression changes in response to drug treatment.[6][13]

-

Redox Proteomics: Cysteine thiols are central to redox signaling and are often reversibly oxidized.[2][14] Differential alkylation strategies, where different alkylating agents are used to label different redox states of cysteine, enable the study of these modifications.[14] This is critical for understanding diseases associated with oxidative stress, such as neurodegenerative disorders and cancer, and for developing drugs that target these pathways.[2]

-

Drug Target Identification and Validation: Many drugs function by covalently binding to specific cysteine residues on their protein targets.[10][15] Chemoproteomic approaches utilize cysteine-reactive probes to identify the targets of these drugs on a proteome-wide scale.[16][17] This helps in understanding a drug's mechanism of action, identifying potential off-target effects, and discovering new druggable targets.[10][12]

-

Structural Proteomics: The location and reactivity of cysteine residues can provide insights into a protein's structure and function.[18] Mapping cysteine accessibility through differential alkylation can help in understanding protein folding, conformational changes upon ligand binding, and the identification of functionally important regions.[18]

Quantitative Data Summary

The following tables summarize key quantitative data associated with cysteine modification using this compound and related reagents.

| Parameter | Value | Notes |

| Alkylating Reagent | This compound (BrCH₂COONa) | A common reagent for irreversible cysteine alkylation. |

| Target Residue | Cysteine (-SH) | Reacts with the sulfhydryl group. |

| Mass Addition to Cysteine Residue | +58.0055 Da | Corresponds to the addition of a carboxymethyl group (-CH₂COOH). |

| Isotopically Labeled Variant | Bromoacetic acid-d3 (BrCD₂COOH) | Used for quantitative proteomics. |

| Mass Addition of Labeled Variant | +60.0368 Da | Introduces a stable isotope for mass spectrometry-based quantification.[6] |

| Reagent | Typical Concentration | Incubation Time | Incubation Temperature |

| Dithiothreitol (DTT) for Reduction | 10 mM | 30 minutes | 56°C |

| This compound for Alkylation | 20-55 mM | 15-30 minutes | Room Temperature (in the dark)[6] |

Experimental Protocols

Protocol 1: Standard Cysteine Alkylation for Protein Identification

This protocol outlines the basic steps for reducing and alkylating cysteine residues in a protein sample prior to enzymatic digestion and mass spectrometry analysis.

Materials:

-

Protein sample in a suitable buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0)

-

Dithiothreitol (DTT) stock solution (e.g., 1 M)

-

This compound stock solution (e.g., 500 mM, freshly prepared)

-

Urea (optional, for denaturation)

-

Ammonium Bicarbonate buffer (50 mM, pH 8.0)

-

Trypsin (or other protease)

-

Formic acid

Procedure:

-

Protein Denaturation and Reduction:

-

To the protein sample, add Urea to a final concentration of 8 M if denaturation is required.

-

Add DTT stock solution to a final concentration of 10 mM.

-

Incubate the mixture at 56°C for 30 minutes to reduce all disulfide bonds.[6]

-

Allow the sample to cool to room temperature.

-

-

Cysteine Alkylation:

-

Quenching the Reaction:

-

To quench the excess bromoacetate, add DTT to a final concentration of 20 mM.

-

Incubate for an additional 15 minutes at room temperature in the dark.

-

-

Sample Preparation for Mass Spectrometry:

-

The alkylated protein sample is now ready for downstream processing. This typically involves buffer exchange (e.g., using a spin filter) to remove urea and excess reagents, followed by enzymatic digestion.

-

Dilute the sample with 50 mM Ammonium Bicarbonate to reduce the urea concentration to less than 1 M.

-

Add trypsin at a 1:50 (w/w) ratio of enzyme to protein and incubate overnight at 37°C.

-

After digestion, acidify the sample with formic acid to a final concentration of 0.1% to stop the digestion and prepare the sample for LC-MS/MS analysis.

-

Protocol 2: Quantitative Cysteine-Reactive Profiling using Stable Isotope Labeling

This protocol describes a competitive profiling experiment to identify cysteine residues that are reactive towards a compound of interest using a stable isotope-labeled bromoacetate probe.

Materials:

-

Cell lysate or protein mixture

-

Compound of interest (or DMSO as a control)

-

"Heavy" Bromoacetic acid-d3 (BrCD₂COOH)

-

"Light" Bromoacetic acid (BrCH₂COOH)

-

DTT stock solution

-

Standard proteomics reagents for digestion and MS analysis

Procedure:

-

Sample Treatment:

-

Divide the cell lysate into two equal aliquots.

-

Treat one aliquot with the compound of interest at a desired concentration.

-

Treat the second aliquot with an equal volume of DMSO (vehicle control).

-

Incubate both samples for a specified time at 37°C.

-

-

Competitive Alkylation:

-

To the compound-treated sample, add "heavy" Bromoacetic acid-d3 to a final concentration of 20 mM.

-

To the DMSO-treated sample, add "light" Bromoacetic acid to a final concentration of 20 mM.

-

Incubate both samples for 30 minutes at room temperature in the dark.

-

-

Sample Combination and Processing:

-

Combine the "heavy" and "light" labeled samples.

-

Proceed with standard proteomics sample preparation, including reduction of any remaining disulfides with DTT, followed by trypsin digestion.

-

-

LC-MS/MS Analysis and Data Interpretation:

-

Analyze the combined peptide mixture by LC-MS/MS.

-

During data analysis, look for peptide pairs with a mass difference corresponding to the heavy and light alkylating agents (+60.0368 Da vs. +58.0055 Da).

-

The ratio of the peak intensities for the heavy and light labeled peptides will indicate the degree to which the compound of interest reacted with that specific cysteine. A high light/heavy ratio suggests that the compound blocked the cysteine from reacting with the bromoacetate probe.

-

Visualizations

Caption: General workflow for cysteine modification in proteomics.

Caption: Role of cysteine modifications in redox signaling.

References

- 1. Write the mechanism for the reaction of a cysteine side chain wit... | Study Prep in Pearson+ [pearson.com]

- 2. Proteomic Approaches to Quantify Cysteine Reversible Modifications in Aging and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovering mechanisms of signaling-mediated cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts [pbmc.ibmc.msk.ru]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Proteomics Applications in Health: Biomarker and Drug Discovery and Food Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nautilus.bio [nautilus.bio]

- 11. Proteomic advances for the future of drug development [researchfeatures.com]

- 12. japsonline.com [japsonline.com]

- 13. brieflands.com [brieflands.com]

- 14. Differential alkylation-based redox proteomics – Lessons learnt - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

- 18. chemrxiv.org [chemrxiv.org]

sodium bromoacetate as a brominating agent for aromatic compounds

Topic: Aromatic Compound Bromination: Reagent Selection and Application

Introduction: The Role of Sodium Bromoacetate

This compound (BrCH₂CO₂Na) is not utilized as a brominating agent for the aromatic ring of compounds. Its chemical reactivity is dictated by the carbon-bromine bond at the α-position to the carbonyl group. This configuration makes the α-carbon electrophilic and susceptible to nucleophilic attack, primarily leading to alkylation reactions where the bromoacetate moiety is transferred to a nucleophile. It does not serve as a source for an electrophilic bromine species (Br⁺) required for electrophilic aromatic substitution.

Recommended Alternative: Sodium Bromate (NaBrO₃) as a Powerful Brominating Agent

For the bromination of aromatic compounds, particularly those bearing deactivating substituents, sodium bromate (NaBrO₃) is a highly effective and well-documented reagent.[1][2][3] It offers a robust method for introducing a bromine atom onto electron-deficient aromatic rings, a transformation that is often challenging with conventional brominating agents.

Application Notes for Sodium Bromate

Principle of Operation: Sodium bromate acts as a powerful oxidizing agent. In the presence of a strong acid, such as concentrated sulfuric acid, it undergoes a reaction to generate the active brominating species in situ.[1][2] The reaction between sodium bromate and bromide ions (formed from the reduction of bromate) in an acidic medium produces molecular bromine (Br₂), which is then polarized by the strong acid to generate a potent electrophile that can attack the aromatic ring. The overall reaction can be summarized as:

5 Br⁻ + BrO₃⁻ + 6H⁺ → 3 Br₂ + 3 H₂O

Advantages of Using Sodium Bromate:

-

High Reactivity for Deactivated Rings: It is particularly effective for brominating aromatic compounds with electron-withdrawing groups like nitro (-NO₂), carboxyl (-COOH), and aldehyde (-CHO) groups, achieving high yields where other reagents may fail.[1][2]

-

Solid and Easy to Handle: Unlike molecular bromine, which is a volatile and corrosive liquid, sodium bromate is a stable, easy-to-handle solid.[2]

-

No HBr Byproduct: The reaction does not produce hydrogen bromide (HBr) gas, simplifying handling and work-up procedures.[2]

-

Aqueous Reaction Conditions: The bromination can be carried out in an aqueous solution, avoiding the need for expensive or hazardous organic solvents.[2]

-

High Specificity and Yields: The method provides high yields (typically 85-98%) and excellent regioselectivity, often leading to a single monobrominated product.[1][2]

Limitations:

-

Substrate Scope: The reaction is not universal. For instance, highly deactivated substrates such as dinitrobenzenes or some nitrobenzoic acids may not undergo bromination under these conditions.[1][2]

-

Strongly Acidic Conditions: The requirement for concentrated strong acids necessitates careful handling and consideration of acid-sensitive functional groups.

Data Presentation: Bromination of Deactivated Aromatic Compounds with Sodium Bromate

The following table summarizes the results for the bromination of various deactivated aromatic compounds using sodium bromate in an acidic medium.

| Aromatic Substrate | Reaction Temperature (°C) | Key Conditions | Product | Yield (%) | Reference |

| Nitrobenzene | 40-45 | Concentrated H₂SO₄/H₂O | 3-Nitrobromobenzene | 85.6 | [2] |

| Benzoic Acid | 90-100 | Concentrated H₂SO₄ | 3-Bromobenzoic Acid | ~96 | [2] |

| Benzaldehyde | 50-80 | Concentrated H₂SO₄ | 3-Bromobenzaldehyde | >90 | [2] |

| 4-Fluoronitrobenzene | 80 | Excess NaBrO₃ in H₂SO₄ | 3-Bromo-4-fluoronitrobenzene | >90 | [2] |

| 4-Fluorobenzoic Acid | Not Specified | H₂SO₄ | 3-Bromo-4-fluorobenzoic acid | 90 | [2] |

Experimental Protocols

Protocol 1: Bromination of Nitrobenzene with Sodium Bromate

This protocol is adapted from the procedure described in Organic Process Research & Development.[2]

Materials:

-

Nitrobenzene

-

Sodium Bromate (NaBrO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Potassium Sulfate (K₂SO₄) (optional, as used in one described method)

-

Water

-

Reaction vessel (e.g., 1 L four-necked flask) equipped with a mechanical stirrer, reflux condenser, and thermometer.

Procedure:

-

To the reactor, add the aromatic substrate (e.g., 1.0 mole of nitrobenzene), 500 mL of concentrated sulfuric acid, and 500 mL of water.

-

Warm the mixture to 40-45°C with stirring.

-

Slowly add solid sodium bromate in portions over a period of 1-2 hours. The total amount of sodium bromate should be stoichiometrically calculated based on the substrate.

-

After the addition is complete, maintain the stirring and temperature for an additional hour to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature.

-

The crystalline product will precipitate out of the solution.

-

Filter the product, wash it thoroughly with cold water to remove any residual acid, and then dry it in a vacuum oven.

Expected Outcome: The procedure is reported to yield 3-nitrobromobenzene with a purity of over 96% and a yield of approximately 85.6%.[2]

Visualizations

Experimental Workflow for Aromatic Bromination using Sodium Bromate

Caption: General workflow for the bromination of aromatic compounds using sodium bromate.

References

The Role of Sodium Bromoacetate in Modern Pharmaceutical Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Sodium bromoacetate is a versatile and highly reactive reagent that serves as a cornerstone in the synthesis of a diverse array of pharmaceutical compounds. Its utility primarily lies in its function as a potent alkylating agent, enabling the introduction of a carboxymethyl group onto various nucleophiles such as phenols, amines, and thiols. This fundamental transformation is a key step in the construction of numerous active pharmaceutical ingredients (APIs), including non-steroidal anti-inflammatory drugs (NSAIDs), angiotensin-converting enzyme (ACE) inhibitors, and has potential applications in the development of antiviral and anticancer agents.

This document provides a detailed overview of the applications of this compound in pharmaceutical synthesis, complete with experimental protocols and data presented for clarity and reproducibility.

Core Applications in Pharmaceutical Synthesis

This compound is predominantly utilized in O-alkylation and N-alkylation reactions to synthesize critical precursors for various drug classes.

Synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

A prominent application of this compound is in the synthesis of arylacetic acid derivatives, a common structural motif in NSAIDs. The mechanism of action for these drugs typically involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

This protocol outlines the synthesis of 2-(4-isobutylphenyl)propanoic acid (Ibuprofen) through an intermediate formed by the O-alkylation of 4-isobutylphenol with this compound.

Reaction Scheme:

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Isobutylphenol | 150.22 | 15.0 g | 0.1 |

| This compound | 160.93 | 17.7 g | 0.11 |

| Sodium Hydroxide | 40.00 | 4.4 g | 0.11 |

| Acetone | - | 150 mL | - |

| Diethyl Ether | - | 100 mL | - |

| Hydrochloric Acid (conc.) | - | As needed | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-isobutylphenol (15.0 g, 0.1 mol) and acetone (100 mL).

-

Add sodium hydroxide (4.4 g, 0.11 mol) to the solution and stir until it dissolves.

-

Add this compound (17.7 g, 0.11 mol) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts.

-

Evaporate the acetone under reduced pressure.

-

Dissolve the residue in 100 mL of diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer with 50 mL of water, followed by 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(4-isobutylphenoxy)acetic acid.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Expected Yield: 75-85%

Synthesis of Angiotensin-Converting Enzyme (ACE) Inhibitors

This compound is a key reagent in the synthesis of ACE inhibitors like Benazepril. These drugs are crucial in managing hypertension and heart failure by inhibiting the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.

Application Notes and Protocols for In-Solution Protein Alkylation with Sodium Bromoacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the fields of proteomics, protein chemistry, and drug development, the precise and stable modification of proteins is crucial for their characterization and analysis. Protein alkylation is a fundamental technique used to covalently modify specific amino acid residues, primarily the sulfhydryl groups of cysteines. This process is essential for preventing the reformation of disulfide bonds after reduction, a critical step in protein sequencing, mass spectrometry-based proteomics, and structural biology.[1] Sodium bromoacetate is an effective alkylating agent that reacts with cysteine residues to form stable carboxymethyl-cysteine adducts. This application note provides a detailed protocol for the in-solution alkylation of proteins using this compound, along with relevant technical data and a diagrammatic representation of the experimental workflow and a related signaling pathway.

The primary goal of alkylation in proteomics is to permanently block the thiol groups of cysteine residues.[1] This prevents disulfide bond reformation, ensuring that proteins remain in a reduced and denatured state, which is optimal for enzymatic digestion and subsequent analysis by mass spectrometry.[1][2] Incomplete alkylation can lead to protein refolding and the formation of a heterogeneous mixture of protein structures, which can complicate data analysis and interpretation.

Principle of the Method